molecular formula C14H26N2O2 B1438395 Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate CAS No. 902837-26-7

Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B1438395
CAS No.: 902837-26-7
M. Wt: 254.37 g/mol
InChI Key: KJJXFFZNVKNQAC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a pyrrolidine ring and a tert-butyl ester group

Mechanism of Action

Target of Action

It is known that this compound is an intermediate in the synthesis of novel anti-arteriosclerotics .

Mode of Action

It is known to be involved in a safe, scalable reformatsky-type reaction , which is a common method in organic chemistry for the formation of beta-hydroxy-esters.

Biochemical Pathways

As an intermediate in the synthesis of anti-arteriosclerotics , it may indirectly influence the pathways related to arteriosclerosis.

Result of Action

As an intermediate in the synthesis of anti-arteriosclerotics , it may contribute to the overall therapeutic effects of these drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrrolidine under specific conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable and safe reactions such as the Reformatsky-type reaction. This method ensures the efficient and safe production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine or piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate is unique due to the presence of both a piperidine and a pyrrolidine ring, which imparts specific chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications .

Properties

IUPAC Name

tert-butyl 4-pyrrolidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJXFFZNVKNQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654811
Record name tert-Butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-26-7
Record name 1,1-Dimethylethyl 4-(1-pyrrolidinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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